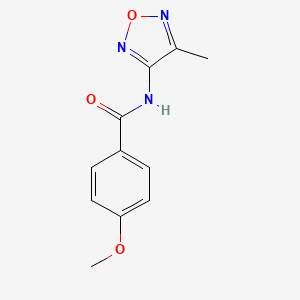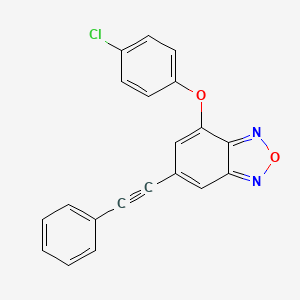![molecular formula C22H19N5O4S B11041756 4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041756.png)
4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thienopyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include thienopyridine derivatives, which undergo various functional group modifications. Common synthetic routes may involve:
Condensation reactions: Combining thienopyridine with methoxymethyl and methyl groups.
Hydrazone formation: Reacting with hydrazine derivatives to form the carbohydrazide moiety.
Aromatic substitution: Introducing the nitrophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or activating enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyridine derivatives: Such as clopidogrel and prasugrel, which are known for their antiplatelet activity.
Pyrrole derivatives: Compounds containing the pyrrole ring, known for their diverse biological activities.
Uniqueness
4-(METHOXYMETHYL)-6-METHYL-N’-[(E)-(2-NITROPHENYL)METHYLENE]-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H19N5O4S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
4-(methoxymethyl)-6-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H19N5O4S/c1-14-11-16(13-31-2)18-19(26-9-5-6-10-26)20(32-22(18)24-14)21(28)25-23-12-15-7-3-4-8-17(15)27(29)30/h3-12H,13H2,1-2H3,(H,25,28)/b23-12+ |
Clé InChI |
MPWKYDQYGCUOEA-FSJBWODESA-N |
SMILES isomérique |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])N4C=CC=C4)COC |
SMILES canonique |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])N4C=CC=C4)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(4-chlorobenzylidene)-9-(4-chlorophenyl)-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11041677.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041685.png)
![4-Amino-1-(4-chlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11041689.png)
![3-Acetyl-2-[(E)-2-(dimethylamino)ethenyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11041692.png)

![ethyl [4-(3-amino-1-{4-[(2-chlorobenzyl)oxy]phenyl}-3-oxopropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11041700.png)
![4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile](/img/structure/B11041720.png)
![(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11041732.png)
![4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11041734.png)
![4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one](/img/structure/B11041735.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11041744.png)
![2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041750.png)

![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)
